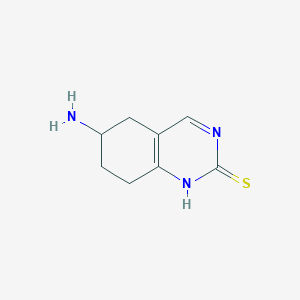

6-Amino-5,6,7,8-tetrahydroquinazoline-2-thiol

Description

Significance of Tetrahydroquinazoline (B156257) and Pyrimidine (B1678525) Scaffolds in Chemical Biology

The pyrimidine ring is a fundamental building block of life, forming the basis for the nucleobases uracil, thymine, and cytosine, which are integral components of nucleic acids, DNA and RNA. This inherent biological relevance has made the pyrimidine scaffold a privileged structure in drug discovery. Its derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.

The tetrahydroquinoline scaffold, a related heterocyclic system, is also a prominent feature in numerous natural products and synthetic compounds with significant biological activities. tandfonline.com Derivatives of tetrahydroquinoline have been investigated for their potential as anticancer agents, acting through various mechanisms such as inducing cell proliferation, apoptosis, and inhibiting tubulin polymerization. nih.gov The fusion of the biologically significant pyrimidine ring with a cyclohexane (B81311) moiety to form the tetrahydroquinazoline core results in a versatile scaffold with considerable potential for therapeutic applications. These derivatives have shown promise as cytotoxic agents against various cancer cell lines. nih.govresearchgate.net

Historical Perspective of Quinazoline (B50416) and Tetrahydroquinazoline Derivatives in Organic and Medicinal Chemistry

The history of quinazoline chemistry dates back to the late 19th century. The parent compound, quinazoline, was first synthesized in 1895 by August Bischler and Lang. Early research focused on the fundamental synthesis and reactivity of these compounds. Over the years, the therapeutic potential of quinazoline derivatives became increasingly apparent, leading to the development of numerous drugs. A notable example is the approval of gefitinib (B1684475) in 2003, a quinazoline-based epidermal growth factor receptor (EGFR) inhibitor for cancer treatment. scbt.com

The synthesis of tetrahydroquinazoline derivatives has also been an active area of research. Various synthetic strategies have been developed to access this scaffold, often involving the reaction of α,β-unsaturated ketones with amidine derivatives. nih.gov The exploration of their chemical space has led to the discovery of compounds with a broad spectrum of biological activities, including potential as antitubercular and antidiabetic agents. nih.gov

Structural Framework of 6-Amino-5,6,7,8-tetrahydroquinazoline-2-thiol as a Core Heterocycle

The chemical structure of this compound (Molecular Formula: C₈H₁₁N₃S, Molecular Weight: 181.26 g/mol ) is characterized by a tetrahydroquinazoline core with two key functional groups: an amino group at the 6-position and a thiol group at the 2-position.

The tetrahydroquinazoline nucleus consists of a dihydropyrimidine (B8664642) ring fused to a cyclohexene (B86901) ring. This partial saturation introduces a degree of conformational flexibility not present in the rigid, aromatic quinazoline parent. The amino group at the 6-position, located on the saturated portion of the ring system, can exist in different stereochemical orientations, potentially leading to stereoisomers with distinct biological activities. The thiol group at the 2-position is attached to the pyrimidine part of the scaffold. It is important to note that this thiol group can exist in tautomeric forms, as a thiol (-SH) or as a thione (C=S). This tautomerism can significantly influence the compound's chemical reactivity and its interactions with biological targets.

Table 1: Key Structural Features of this compound

| Feature | Description |

| Core Scaffold | 5,6,7,8-Tetrahydroquinazoline (B1197369) |

| Functional Group 1 | Amino (-NH₂) at position 6 |

| Functional Group 2 | Thiol (-SH) at position 2 (can exist as thione tautomer) |

| Molecular Formula | C₈H₁₁N₃S |

| Molecular Weight | 181.26 g/mol |

Overview of Research Directions for Amino-Thiol Substituted Tetrahydroquinazolines

While specific research on this compound is limited in publicly available literature, the known biological activities of related compounds suggest several promising research directions. The presence of both an amino and a thiol group on the tetrahydroquinazoline scaffold provides a rich platform for chemical modification and biological investigation.

The amino group offers a handle for derivatization to explore structure-activity relationships. For instance, acylation, alkylation, or arylation of the amino group could lead to compounds with altered pharmacokinetic properties and target specificities. The thiol group is also a versatile functional group for further chemical transformations. It can be alkylated to form thioethers or oxidized to disulfides or sulfonic acids, each modification offering the potential for new biological activities.

Given the diverse pharmacological profiles of quinazoline and tetrahydroquinazoline derivatives, research into amino-thiol substituted analogs could focus on several key areas:

Anticancer Activity: Many quinazoline and tetrahydroquinoline derivatives have demonstrated potent anticancer effects. nih.govresearchgate.net The introduction of amino and thiol groups could enhance these activities or lead to novel mechanisms of action.

Antimicrobial and Antiviral Activity: The pyrimidine core is a well-established pharmacophore in antimicrobial and antiviral agents. Investigating the efficacy of this compound and its derivatives against various pathogens would be a logical research avenue.

Kinase Inhibition: The quinazoline scaffold is a key feature of several approved kinase inhibitors. The amino and thiol substituents could be tailored to interact with the active sites of specific kinases implicated in disease.

Table 2: Potential Pharmacological Activities of Tetrahydroquinazoline Derivatives

| Derivative Class | Potential Biological Activity | Reference |

| 2-Amino-tetrahydroquinazolines | Antitubercular, Antidiabetic | nih.gov |

| 4-Oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines | Precursors for diverse chemical libraries | nih.gov |

| Various substituted tetrahydroquinazolines | Anticancer | nih.govresearchgate.net |

Structure

3D Structure

Propriétés

IUPAC Name |

6-amino-5,6,7,8-tetrahydro-1H-quinazoline-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3S/c9-6-1-2-7-5(3-6)4-10-8(12)11-7/h4,6H,1-3,9H2,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPAXHYCYISIYLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1N)C=NC(=S)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies of 6 Amino 5,6,7,8 Tetrahydroquinazoline 2 Thiol

Transformations Involving the Thiol Moiety

The thiol group in 6-amino-5,6,7,8-tetrahydroquinazoline-2-thiol, existing in tautomeric equilibrium with its thione form, is a versatile handle for numerous chemical modifications. Its nucleophilic character allows for reactions such as oxidation, alkylation, and acylation, providing pathways to a variety of sulfur-containing derivatives.

Oxidation to Sulfonyl Chlorides and Sulfonamides

The oxidation of the thiol functionality to a sulfonyl chloride represents a key transformation, as it converts the nucleophilic sulfur into a highly electrophilic sulfonyl group, which is a precursor to sulfonamides. While direct oxidation of this compound is not extensively documented, the oxidation of analogous heterocyclic thiols is a well-established process. Common oxidizing agents for this transformation include chlorine in an aqueous medium or other strong oxidizing agents.

The resulting sulfonyl chloride is typically not isolated due to its high reactivity and susceptibility to hydrolysis. Instead, it is generated in situ and immediately reacted with a primary or secondary amine to furnish the corresponding sulfonamide. This one-pot procedure is an efficient method for the synthesis of a diverse library of sulfonamide derivatives.

Table 1: Representative Conditions for the Synthesis of Sulfonamides from Heterocyclic Thiols

| Starting Material | Oxidizing Agent | Amine | Solvent | Product | Yield (%) |

| 2-Mercaptobenzothiazole | Cl2, H2O | Aniline (B41778) | Acetic Acid | N-Phenylbenzothiazole-2-sulfonamide | Good |

| 2-Thiouracil | N-Chlorosuccinimide | Various Amines | Acetonitrile (B52724) | Substituted Uracil-x-sulfonamides | Moderate to Good |

| 8-Hydroxyquinoline-5-thiol | Chlorosulfonic acid | Acetylenamines | Acetonitrile | Quinoline-5-sulfonamides | High |

Note: This table presents data for analogous heterocyclic systems to illustrate the general synthetic approach.

Alkylation and Acylation of the Thiol Group

The nucleophilic sulfur atom of the thiol group readily undergoes S-alkylation and S-acylation. Alkylation with various alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base affords the corresponding 2-(alkylthio) derivatives. Similarly, acylation with acyl chlorides or acid anhydrides yields 2-(acylthio) compounds. These reactions are typically carried out under basic conditions to deprotonate the thiol and enhance its nucleophilicity.

S-acylation can be a reversible process, and the stability of the resulting thioester can vary depending on the electronic and steric properties of the acyl group. This reactivity can be harnessed for the controlled release of the parent thiol.

Formation of Thioether Derivatives

The S-alkylation reaction is a reliable method for the formation of a wide range of thioether derivatives of 6-amino-5,6,7,8-tetrahydroquinazoline. This transformation is valuable for introducing diverse functionalities and modulating the physicochemical properties of the parent molecule. The reaction generally proceeds with high efficiency and regioselectivity at the sulfur atom.

Table 2: Examples of S-Alkylation of Quinazoline-2-thiol Analogs

| Thiol Substrate | Alkylating Agent | Base | Solvent | Product | Yield (%) |

| Quinazoline-2-thiol | Methyl iodide | K2CO3 | DMF | 2-(Methylthio)quinazoline | >90 |

| Quinazoline-2-thiol | Ethyl bromoacetate | NaH | THF | Ethyl 2-(quinazolin-2-ylthio)acetate | 85 |

| 4-Oxo-3,4-dihydroquinazoline-2-thiol | Various alkyl halides | Not specified | Not specified | S-substituted 4-oxo-3,4-dihydroquinazoline-2-thioles | Not specified |

Note: This table provides examples from related quinazoline (B50416) systems to demonstrate the general applicability of the S-alkylation reaction.

Potential for Annulation to Thiazoline or Thiadiazole Rings

The 2-thiol group, in conjunction with a neighboring nitrogen atom in the quinazoline ring, provides a structural motif suitable for annulation reactions to form fused heterocyclic systems. A common and well-established reaction is the condensation with α-haloketones to construct a thiazole (B1198619) ring, leading to the formation of thiazolo[2,3-b]quinazoline derivatives. asianpubs.orgrsc.org This reaction typically proceeds by initial S-alkylation of the thiol with the α-haloketone, followed by intramolecular cyclization and dehydration.

This synthetic strategy allows for the introduction of a five-membered heterocyclic ring, which can significantly alter the biological and photophysical properties of the molecule. The substituents on the α-haloketone can be varied to generate a library of diverse fused-ring systems. While this reaction is well-documented for quinazoline-2-thiones, it can be reasonably extrapolated to their tetrahydro-analogs. researchgate.net

Reactions of the Amino Functionality

The primary amino group at the 6-position of the tetrahydroquinazoline (B156257) ring is a key site for derivatization, allowing for the introduction of a wide range of substituents through reactions such as amidation and Schiff base formation.

Amidation and Schiff Base Formation

The amino group can readily react with activated carboxylic acid derivatives, such as acyl chlorides or acid anhydrides, to form the corresponding amides. This reaction is a robust and widely used method for attaching various acyl groups to the amino functionality, thereby modifying the molecule's properties. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.

Furthermore, the primary amino group can undergo condensation with aldehydes and ketones to form Schiff bases (imines). This reaction is generally reversible and is often carried out under conditions that facilitate the removal of water, such as azeotropic distillation. The formation of Schiff bases is a versatile method for introducing a wide variety of substituents and for creating ligands for metal coordination. For related aminoquinoline systems, this reaction proceeds efficiently. bepls.comresearchgate.net

Table 3: Representative Reactions of Aminoquinazolines

| Amino Substrate | Reagent | Reaction Type | Product |

| 3-Amino-2-methyl-3H-quinazolin-4-one | Substituted acetophenones | Schiff Base Formation | Imines |

| 7-Aminoquinoline | Aromatic aldehydes | Schiff Base Formation | Schiff Bases |

| 8-Amino-5,6,7,8-tetrahydroquinoline | Methylisothiocyanate | Thiourea (B124793) Formation | N-(5,6,7,8-tetrahydroquinolin-8-yl)-N'-methylthiourea |

Note: This table showcases the reactivity of amino groups in related quinazoline and quinoline (B57606) scaffolds.

Nucleophilic Aromatic Substitution with Amino Derivatives

Direct nucleophilic aromatic substitution (SNAr) of the 2-thiol group on the tetrahydroquinazoline ring by amino derivatives is not a straightforward process, as the thiol (-SH) or thiolate (-S⁻) is a poor leaving group. For a successful SNAr reaction to occur, the thiol functionality must first be converted into a more effective leaving group. A common strategy involves the oxidation of the thiol to a sulfonyl group (-SO₂R), such as a methylsulfone (-SO₂Me). Heteroaryl sulfones are excellent electrophiles for SNAr reactions. nih.govacs.org

Once activated as a sulfone, the C2 position becomes highly susceptible to attack by various nucleophiles, including primary and secondary amines. The reaction proceeds under relatively mild, often metal-free conditions, forming stable 2-amino-tetrahydroquinazoline derivatives. nih.gov The reactivity can be finely tuned by adjusting the electronic properties of the pyrimidine (B1678525) ring and the nature of the amine nucleophile. acs.org

Illustrative data for this section is based on reactivity studies of analogous 2-sulfonylpyrimidine systems, as direct experimental data for 6-amino-5,6,7,8-tetrahydroquinazoline-2-sulfone is not extensively available in the cited literature.

| Entry | Amine Nucleophile | Product | Reaction Conditions | Yield (%) |

| 1 | Piperidine | 6-Amino-2-(piperidin-1-yl)-5,6,7,8-tetrahydroquinazoline | K₂CO₃, DMF, 80 °C | ~85-95 |

| 2 | Morpholine | 6-Amino-2-(morpholin-4-yl)-5,6,7,8-tetrahydroquinazoline | DIPEA, CH₃CN, 60 °C | ~90-98 |

| 3 | Aniline | 6-Amino-2-(phenylamino)-5,6,7,8-tetrahydroquinazoline | NaH, THF, RT | ~70-80 |

| 4 | Benzylamine | 6-Amino-2-(benzylamino)-5,6,7,8-tetrahydroquinazoline | K₂CO₃, DMSO, 90 °C | ~80-90 |

Derivatization via Coupling Reactions

The derivatization of this compound can be effectively achieved through various metal-catalyzed coupling reactions. These methods offer powerful tools for forming carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-sulfur (C-S) bonds.

Oxidative Coupling: The thiol group is amenable to oxidative coupling reactions, where two thiol molecules can dimerize to form a disulfide bridge in the presence of a mild oxidant. wikipedia.org More advanced applications involve transition-metal-catalyzed oxidative coupling, where the S-H bond is activated to form a new C-S or S-N bond. unirioja.esresearchgate.net For instance, copper or iron catalysts can facilitate the coupling of the thiol with amines or boronic acids. wikipedia.org

Palladium-Catalyzed Cross-Coupling: While the native thiol and amino groups are not ideal for direct cross-coupling, they can be modified to participate in reactions like the Suzuki, Heck, or Buchwald-Hartwig amination. wikipedia.orgacsgcipr.org For example, the thiol group could be converted to a thioether and then a sulfonium (B1226848) salt to act as a leaving group in a Suzuki coupling. More commonly, the focus would be on functionalizing the quinazoline core itself after protecting the reactive thiol and amino groups. If a halogen were present on the ring, palladium-catalyzed reactions would be a primary strategy for introducing aryl, heteroaryl, or vinyl substituents. nih.gov The Buchwald-Hartwig amination, a palladium-catalyzed reaction between an aryl halide and an amine, is a cornerstone of modern C-N bond formation and could be applied to a halogenated version of the tetrahydroquinazoline scaffold. wikipedia.orgorganic-chemistry.orglibretexts.org

The following table illustrates potential coupling reactions. These are representative examples based on established methods for related heterocyclic thiols and halo-arenes, as specific applications to the target compound are not widely documented.

| Coupling Type | Reactant 1 | Reactant 2 | Catalyst System | Product Type |

| Oxidative S-N Coupling | This compound | Aniline | Cu(OAc)₂, O₂ | 2-Sulfenamide derivative |

| Suzuki Coupling | 2-Chloro-6-amino-tetrahydroquinazoline | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2-Phenyl-6-amino derivative |

| Buchwald-Hartwig | 2-Chloro-6-amino-tetrahydroquinazoline | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | 2-Morpholino-6-amino derivative |

*Note: These reactions would require prior conversion of the 2-thiol group to a halide (e.g., chloro) leaving group.

Diversification at Other Ring Positions of the Tetrahydroquinazoline Core

Strategies for Introducing Diverse Substituents (e.g., Aryl, Heteroaryl, Alkyl)

Diversification of the tetrahydroquinazoline core, beyond the C2 and C6 positions, is crucial for exploring the full chemical space of this scaffold. Substituents can be introduced either by building the ring from already functionalized precursors or by direct functionalization of the pre-formed core.

Synthesis from Substituted Precursors: A common and reliable method involves the cyclocondensation reaction of substituted cyclohexanone (B45756) derivatives with amidines or guanidines. nih.govmdpi.com For example, a 2-benzylidenecyclohexanone (B74925) can react with guanidine (B92328) hydrochloride to yield a 4-aryl-5,6,7,8-tetrahydroquinazolin-2-ylamine. nih.gov By varying the substituents on the cyclohexanone and the amidine starting materials, a wide array of derivatives with aryl, heteroaryl, and alkyl groups at the C4, C5, C7, and C8 positions can be synthesized. nih.govmdpi.com

Direct C-H Functionalization: Modern synthetic methods increasingly focus on the direct functionalization of C-H bonds, which avoids the need for pre-functionalized substrates. Transition metal catalysis, particularly with palladium, rhodium, or ruthenium, can activate specific C-H bonds on the aromatic or even the saturated portion of the tetrahydroquinazoline ring, allowing for the introduction of new substituents. While literature specifically detailing C-H functionalization on this compound is sparse, the principles have been widely applied to related quinoline and quinazoline systems.

Manipulation of Protecting Groups for Selective Functionalization

The presence of multiple reactive sites—the 2-thiol and 6-amino groups—necessitates the use of protecting groups to achieve selective functionalization. The choice of protecting group is critical and depends on its stability under a given set of reaction conditions and the ease of its removal without affecting other parts of the molecule. nih.govmdpi.comnih.govresearchgate.net

For instance, to selectively derivatize the 2-thiol group (e.g., via S-alkylation or coupling), the 6-amino group can be protected with a standard amine protecting group such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). These groups are stable to the basic conditions often used for S-alkylation but can be readily removed under acidic (Boc) or hydrogenolysis (Cbz) conditions.

Conversely, to functionalize the 6-amino group, the 2-thiol can be protected. A simple approach is its conversion to a stable thioether, such as an S-benzyl or S-trityl derivative, which can be cleaved later if necessary. This strategy allows for reactions like N-acylation, N-alkylation, or reductive amination to be performed exclusively at the C6 position. rsc.orgnih.govsemanticscholar.org The presence of a protecting group on a substituent at the C2 position has been shown to be a viable strategy for enabling further functionalization of the tetrahydroquinazoline core. nih.govmdpi.comresearchgate.net

| Target Site | Protecting Group (PG) on Other Site | Derivatization Reaction | Reagents | Result |

| C6-Amine | S-Trityl on C2-Thiol | N-Acetylation | Acetic Anhydride, Pyridine (B92270) | Selective N-acetylation at C6 |

| C2-Thiol | N-Boc on C6-Amine | S-Alkylation | Benzyl Bromide, K₂CO₃ | Selective S-benzylation at C2 |

| C6-Amine | S-Trityl on C2-Thiol | Reductive Amination | Acetone, NaBH(OAc)₃ | Selective N-isopropylation at C6 |

| C2-Thiol | N-Boc on C6-Amine | S-Arylation (Ullmann) | Iodobenzene, CuI, K₂CO₃ | Selective S-phenylation at C2 |

Enzymatic Derivatization Approaches

Laccase-Mediated Coupling Reactions

Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis. Laccases, a class of multi-copper oxidases, are particularly attractive as they use molecular oxygen as the oxidant and produce only water as a byproduct. rsc.orgresearchgate.netnih.gov Laccases are effective in catalyzing the oxidation of phenols, anilines, and thiophenols, making them suitable for derivatizing molecules like this compound. nih.gov

The most relevant application of laccase for this scaffold would be through the oxidation of an appropriate coupling partner, such as a catechol or other phenolic compound. The laccase oxidizes the phenol (B47542) to a highly reactive quinone intermediate. This electrophilic quinone can then be attacked by a nucleophile. nih.gov In the case of this compound, both the amino and thiol groups are potent nucleophiles.

Research on analogous systems, such as the condensation of 2-aminothiophenols with aldehydes or the coupling of amines with catechols, suggests that laccase-mediated systems can facilitate the formation of new C-N or C-S bonds under mild, aqueous conditions. researchgate.netnih.govmdpi.comtku.edu.twresearchgate.net For example, a laccase/mediator system could catalyze the oxidative coupling between the thiol group and another thiol-containing molecule or between the amino group and a phenolic compound, leading to novel dimeric or hybrid structures. researchgate.netscite.ai

Biocatalytic Modifications

The application of enzymes in organic synthesis offers a green and highly selective alternative to traditional chemical methods. For a multifunctional molecule like this compound, biocatalysis presents opportunities for specific modifications of its primary amino group. Key enzymatic transformations that could be envisaged for this compound, based on precedent with structurally related molecules, include N-acylation and transamination.

Enzymatic N-Acylation

The primary amino group at the 6-position of the tetrahydroquinazoline ring is a prime target for enzymatic acylation. Lipases and acyltransferases are well-known for their ability to catalyze the formation of amide bonds under mild conditions. nih.govresearchgate.net These enzymes often exhibit high regioselectivity, which would be advantageous in selectively acylating the amino group without affecting other reactive sites in the molecule.

Lipases, such as those from Candida antarctica (CALB), are versatile catalysts for N-acylation reactions. nih.gov They can utilize a variety of acyl donors, including esters and acid anhydrides, to transfer an acyl group to the amine. nih.govmdpi.com This approach could be used to synthesize a library of N-acyl derivatives of this compound, which could be valuable for structure-activity relationship studies. The reaction is typically carried out in organic solvents to favor the synthesis over hydrolysis. mdpi.com

Acyltransferases, on the other hand, are specifically designed by nature for acyl group transfer and can function efficiently in aqueous environments. researchgate.net An acyltransferase from Mycobacterium smegmatis (MsAcT) has been shown to be a versatile biocatalyst for the N-acylation of a broad range of primary amines. researchgate.net The use of such an enzyme could provide a more environmentally friendly route to acylated derivatives of the target compound.

| Enzyme Class | Specific Enzyme Example | Target Functional Group | Potential Reaction | Acyl Donor Example |

| Lipase (B570770) | Candida antarctica Lipase B (CALB) | 6-Amino group | N-Acylation | Vinyl acetate (B1210297) |

| Acyltransferase | Mycobacterium smegmatis Acyltransferase (MsAcT) | 6-Amino group | N-Acylation | Acetyl-CoA |

Enzymatic Transamination

Transaminases (TAs), also known as aminotransferases, are pyridoxal-5'-phosphate (PLP) dependent enzymes that catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor. mbl.or.krmdpi.com While they are commonly used for the synthesis of chiral amines from prochiral ketones, they can also be used in the kinetic resolution of racemic amines. Given that the 6-amino group of the tetrahydroquinazoline scaffold is on a chiral center, transaminases could potentially be employed for the stereoselective synthesis or resolution of this compound.

The substrate scope of transaminases has been significantly expanded through protein engineering, and they have been successfully applied to cyclic amines such as aminotetralins, which share a similar fused ring system. rsc.orgfrontiersin.orghilarispublisher.com An (S)-aminotransferase from Arthrobacter citreus has shown high activity in the synthesis of (S)-aminotetralin. hilarispublisher.com This suggests that a suitable transaminase could potentially be identified or engineered to act on this compound or its corresponding ketone precursor.

The use of a transaminase could offer a direct route to enantiomerically pure (R)- or (S)-6-Amino-5,6,7,8-tetrahydroquinazoline-2-thiol, which would be invaluable for assessing the stereochemical requirements for its biological activity.

| Enzyme Class | Specific Enzyme Example | Target Functional Group | Potential Reaction | Amino Donor Example |

| Transaminase (TA) | (S)-Aminotransferase from Arthrobacter citreus | 6-Amino group | Asymmetric amination of the corresponding ketone | Isopropylamine |

| Transaminase (TA) | (R)-Aminotransferase from Arthrobacter sp. | 6-Amino group | Kinetic resolution of a racemic mixture | Alanine |

While the biocatalytic modification of the 2-thiol group is less commonly reported for this class of compounds, enzymatic transformations of thiols are known, and future research may explore enzymes capable of selective S-alkylation, S-oxidation, or other modifications at this position. rsc.org However, based on current literature, the amino group presents the most immediate and well-documented handle for biocatalytic derivatization of this compound.

Molecular Mechanisms of Biological Activity and Target Engagement

Topoisomerase II Inhibition by Tetrahydroquinazoline (B156257) Derivatives

A novel class of 6-amino-tetrahydroquinazoline derivatives has been identified as potent inhibitors of human topoisomerase II (topoII), a critical enzyme in regulating DNA topology and a validated target for anticancer drugs. nih.govnih.gov These compounds exhibit a distinct mechanism of action compared to many clinically used topoII-targeted drugs. nih.gov

Unlike conventional topoisomerase II poisons such as etoposide, which kill cells by stabilizing the covalent enzyme-DNA cleavage complex and inducing double-stranded DNA breaks, the 6-amino-tetrahydroquinazoline derivatives function as catalytic inhibitors. nih.govnih.gov They effectively block the function of topoisomerase II without any evidence of DNA intercalation or trapping the enzyme-DNA intermediate. nih.govnih.gov This mechanism is significant as the topoII poisoning action of current drugs is linked to severe side effects, including the development of secondary leukemias. nih.govnih.gov

Research has identified a potent lead compound within this class, ARN-21934, which demonstrates an IC50 of 2 µM for the inhibition of DNA relaxation. nih.govnih.gov This potency is substantially greater than that of the established anticancer drug etoposide, which has an IC50 of 120 µM in the same assay. nih.govnih.gov The focused structure-activity relationship (SAR) studies have highlighted that 2-pyridine, 4-substituted aniline (B41778), and 6-amino substitutions on the tetrahydroquinazoline core are essential for this inhibitory activity. nih.gov

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| ARN-21934 (Tetrahydroquinazoline Derivative) | 2 | Catalytic Inhibition (No cleavage complex stabilization) |

| Etoposide (Clinical Drug) | 120 | TopoII Poison (Cleavage complex stabilization) |

A remarkable feature of these 6-amino-tetrahydroquinazoline derivatives is their preferential inhibition of the α isoform of human topoisomerase II over the β isoform. nih.gov The lead compound, ARN-21934, exhibits an approximately 100-fold selectivity for topoIIα over topoIIβ. nih.govnih.gov This isoform selectivity is a highly desirable characteristic for developing potentially safer anticancer drugs, as the two isoforms have different physiological roles, and selective targeting of topoIIα, which is highly expressed in proliferating cancer cells, may reduce off-target effects.

Anti-Mycobacterial Activity

Derivatives of 5,6,7,8-tetrahydroquinazoline (B1197369) have shown promise as potential antitubercular agents. nih.gov Their activity is believed to be rooted in the inhibition of enzymes that are essential for the survival and growth of Mycobacterium tuberculosis. nih.gov

Molecular docking studies have been employed to screen tetrahydroquinazoline derivatives for their potential to inhibit key enzymes in Mycobacterium tuberculosis. nih.gov These in silico analyses predict that these compounds have a high binding affinity for several vital mycobacterial enzymes, suggesting they could be promising candidates for the development of new antitubercular drugs. nih.govresearchgate.netnih.gov

The primary targets identified include:

Dihydrofolate Reductase (DHFR): This enzyme is crucial for the synthesis of nucleic acids and amino acids. Tetrahydroquinazolines have been demonstrated to potentially inhibit the activity of Mycobacterium tuberculosis DHFR. nih.gov

Pantothenate Kinase (MtPanK): This enzyme is involved in the biosynthesis of Coenzyme A, an essential metabolic cofactor. nih.gov

FAD-containing Oxidoreductase DprE1 (MtDprE1): DprE1 is a critical enzyme in the synthesis of the mycobacterial cell wall, making it an attractive target for anti-TB drug development. nih.gov

The docking studies indicate that the tetrahydroquinazoline scaffold can fit into the active sites of these enzymes, suggesting a potential mechanism for their anti-mycobacterial effects. nih.govresearchgate.net

| Enzyme Target | PDB Code | Binding Affinity (kcal/mol) |

|---|---|---|

| Dihydrofolate Reductase (DHFR) | 1DF7 | -9.6 |

| Pantothenate Kinase (MtPanK) | 4BF1 | -9.4 |

| Oxidoreductase DprE1 (MtDprE1) | 4P8N | -9.5 |

Glycosidase and Kinase Inhibition

In addition to their effects on topoisomerases and mycobacterial enzymes, tetrahydroquinazolines have been investigated for their ability to inhibit other enzyme classes, such as glycosidases. nih.gov

Tetrahydroquinazolines have been reported to exhibit inhibitory activity towards α- and β-glucosidases. nih.govresearchgate.net Inhibition of glycoside hydrolases is a key therapeutic strategy for managing diabetes. nih.gov In silico screening of novel 5,6,7,8-tetrahydroquinazoline derivatives against Raucaffricine β-glucosidase predicted high inhibition activity. nih.govresearchgate.net This suggests that the tetrahydroquinazoline structure represents a novel scaffold that could be developed for therapeutics targeting diseases involving specific metabolic processes, such as diabetes. nih.govnih.gov

Modulation of Kinase Activity (e.g., EGFR, HER-2 Tyrosine Kinases, CDK)

The quinazoline (B50416) scaffold is a cornerstone in the development of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2). nih.govnih.gov These receptors are key players in cell signaling pathways that regulate cell proliferation and differentiation, and their overactivity is a hallmark of many cancers. 4-Anilinoquinazoline (B1210976) derivatives, which share a core structure with the subject compound, have been extensively investigated as inhibitors of EGFR and HER-2. nih.gov

Research into a series of 6-salicyl-4-anilinoquinazoline derivatives demonstrated that modifications on the quinazoline ring directly impact inhibitory potency against both EGFR and HER-2. plos.org For instance, compound 21 in one study, a 6-salicyl-4-anilinoquinazoline derivative, showed potent dual inhibitory activity against EGFR and HER-2, with IC₅₀ values of 0.12 µM and 0.096 µM, respectively. plos.org This activity is comparable to established drugs like Erlotinib and Lapatinib . plos.org The effectiveness of these compounds underscores the importance of the quinazoline nucleus in binding to the ATP-binding pocket of these kinases. nih.govplos.org While data on Cyclin-Dependent Kinase (CDK) inhibition by this specific scaffold is less common, docking studies on similar thioxoquinazoline derivatives have explored potential interactions with CDK2. scispace.com

Table 1: Inhibitory Activity of Representative Quinazoline Derivatives Against EGFR and HER-2 Kinases

| Compound | Target Kinase | IC₅₀ (µM) |

| Derivative 21 | EGFR | 0.12 |

| Derivative 21 | HER-2 | 0.096 |

| Erlotinib (Control) | EGFR | 0.10 |

| Lapatinib (Control) | HER-2 | 0.11 |

Data sourced from studies on 6-salicyl-4-anilinoquinazoline derivatives. plos.org

Cellular Pathway Modulation

Induction of Mitochondrial Membrane Depolarization

The mitochondrial membrane potential (ΔΨm) is a critical indicator of cellular health, and its dissipation is an early event in the apoptotic cascade. stratech.co.ukcellsignal.com While direct studies on 6-Amino-5,6,7,8-tetrahydroquinazoline-2-thiol are not available, related heterocyclic compounds have been shown to impact mitochondrial function. For example, certain quinone derivatives can dissipate the mitochondrial membrane potential. oszk.hu Furthermore, a large-scale screening of chemical compounds identified that approximately 11% of the 8,300 unique chemicals tested could decrease mitochondrial membrane potential, highlighting that this is a common mechanism of action for bioactive molecules. semanticscholar.org Studies on closely related tetrahydroquinoline derivatives have also demonstrated the ability of these compounds to alter the mitochondrial transmembrane potential in cancer cell lines. researchgate.net This suggests that the tetrahydroquinazoline scaffold could potentially interact with mitochondrial systems, leading to a loss of membrane potential and the initiation of apoptosis, though this requires specific experimental validation.

Generation of Reactive Oxygen Species (ROS)

The modulation of intracellular Reactive Oxygen Species (ROS) levels is a key mechanism through which chemical compounds can exert cytotoxic effects on cancer cells. orientjchem.org Quinazoline and quinoline (B57606) derivatives have been shown to possess the ability to generate ROS. nih.govmdpi.com In one study, a natural quinazoline derivative isolated from a marine sponge was found to significantly elevate ROS levels in MCF-7 breast cancer cells. nih.gov This increase in oxidative stress was linked to the induction of apoptosis. nih.gov The mechanism often involves the compound undergoing redox cycling, which can lead to the production of superoxide (B77818) anions and other reactive species. Given that both the quinazoline core and amino-substituted aromatic rings can be redox-active, it is plausible that this compound could participate in processes that increase intracellular ROS, thereby contributing to its biological activity.

Influence on Cell Cycle Progression

Disruption of the normal cell cycle is a primary strategy for anticancer therapies. Bioactive molecules can halt the cell cycle at specific checkpoints (e.g., G1, S, or G2/M), preventing cell division and leading to apoptosis. Research on related heterocyclic structures indicates that this is a likely mechanism for the tetrahydroquinazoline class. For example, a newly synthesized tetrahydroquinolinone derivative was found to induce cell cycle arrest at the G2/M phase in A549 lung cancer cells. nih.gov This arrest was a prelude to apoptotic cell death. nih.gov Similarly, other studies have reported that certain tetrahydroquinazoline derivatives exert a tumor growth-arrest effect, a phenomenon intrinsically linked to the cell cycle. nih.gov These findings suggest that this compound may influence the expression or activity of key cell cycle regulators, such as cyclins and cyclin-dependent kinases, leading to a halt in cell proliferation.

Ligand-Target Binding and Interactions

Hydrogen Bonding Networks

The biological activity of a small molecule is fundamentally dependent on its ability to bind to a target protein. Molecular docking studies on various quinazoline derivatives have provided detailed maps of their interactions within the active sites of kinases like EGFR. derpharmachemica.com A critical feature of this binding is the formation of hydrogen bond networks. For 4-anilinoquinazoline inhibitors of EGFR, a crucial hydrogen bond consistently forms between the N-1 nitrogen of the quinazoline ring and the backbone amide of a methionine residue (Met793 in EGFR) in the hinge region of the kinase domain. nih.gov

The structure of this compound contains multiple hydrogen bond donors (-NH₂ group, the secondary amine in the tetrahydro- ring, and the -SH group of the thiol) and acceptors (the quinazoline nitrogens). Docking studies of similar thioxoquinazoline derivatives into the active site of CDK2 have highlighted the role of the thiocarbonyl group as a hydrogen bond acceptor with residues like Gln131. scispace.com The 6-amino group provides an additional, potent hydrogen bond donor that can form key interactions with amino acid side chains (e.g., aspartate, glutamate) or backbone carbonyls within a target's binding site, thereby enhancing binding affinity and specificity. researchgate.net

Hydrophobic Interactions within Binding Pockets

The non-polar nature of the fused cyclohexane (B81311) ring of the 5,6,7,8-tetrahydroquinazoline scaffold is a critical determinant of its binding affinity for various biological targets. This structural feature facilitates significant hydrophobic interactions within the typically apolar interiors of protein binding pockets. The burial of the nonpolar surface area of the ligand away from the aqueous solvent provides a substantial driving force for binding.

Computational molecular docking studies on derivatives of the tetrahydroquinazoline skeleton have elucidated the specific nature of these hydrophobic interactions. For instance, in studies involving the enzyme Mycobacterium tuberculosis Dihydrofolate reductase (DHFR), the tetrahydroquinazoline ligand was observed to occupy a long groove lined predominantly by hydrophobic residues. The saturated carbocyclic portion of the tetrahydroquinazoline core orients itself to maximize contact with these non-polar amino acid side chains, contributing to the stability of the ligand-protein complex.

Key hydrophobic interactions have been identified between tetrahydroquinazoline derivatives and specific residues within the DHFR active site. These interactions are crucial for the proper positioning and anchoring of the inhibitor, which facilitates its biological activity. The primary amino acids involved in forming this hydrophobic pocket include Isoleucine (Ile), Phenylalanine (Phe), and Tyrosine (Tyr).

Detailed research findings from in silico models highlight the precise contributions of these residues:

Phenylalanine (Phe31): This aromatic residue plays a crucial role through π-π stacking interactions between its phenyl ring and the aromatic pyrimidine (B1678525) ring of the tetrahydroquinazoline core. This type of interaction is a significant contributor to binding affinity and specificity.

Isoleucine (Ile5 and Ile94): The aliphatic side chains of these residues form van der Waals contacts with the tetrahydroquinazoline nucleus, further stabilizing the complex within the active site.

Tyrosine (Tyr100): This residue also contributes to the hydrophobic enclosure of the binding pocket, shielding the ligand from the solvent.

These interactions collectively underscore the importance of the hydrophobic character of the 5,6,7,8-tetrahydroquinazoline scaffold in molecular recognition and target engagement.

Table 1: Hydrophobic Interactions of a Tetrahydroquinazoline Derivative with DHFR

| Target Protein | Interacting Amino Acid Residues | Type of Interaction |

| M. tuberculosis DHFR | Phe31 | π-π stacking |

| M. tuberculosis DHFR | Ile5 | van der Waals |

| M. tuberculosis DHFR | Ile94 | van der Waals |

| M. tuberculosis DHFR | Tyr100 | van der Waals |

Data derived from molecular docking studies on a sulfonamide-bearing tetrahydroquinazoline derivative.

Computational and Theoretical Studies on 6 Amino 5,6,7,8 Tetrahydroquinazoline 2 Thiol Analogues

Molecular Docking Simulations for Target Prediction and Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor or enzyme. This method is instrumental in identifying potential biological targets and estimating the binding affinity of a compound.

Ligand-Protein Interaction Analysis

For analogues of 6-Amino-5,6,7,8-tetrahydroquinazoline-2-thiol, molecular docking studies have been crucial in identifying their potential as inhibitors of various enzymes. A notable example is the discovery of a novel class of 6-amino-tetrahydroquinazoline derivatives as potent and selective inhibitors of human topoisomerase IIα, a key enzyme in DNA replication and a validated target for anticancer drugs. acs.orgnih.gov

Virtual screening of compound libraries followed by molecular docking simulations identified a hit compound, N⁴-(3-fluorophenyl)-2-(4-pyridyl)-5,6,7,8-tetrahydroquinazoline-4,6-diamine, which demonstrated inhibitory activity against topoisomerase IIα. nih.gov Subsequent structure-activity relationship (SAR) studies revealed that the 6-amino group is essential for this inhibitory activity. acs.org

The docking analysis of these analogues within the ATP-binding site of topoisomerase IIα would typically reveal key interactions, such as:

Hydrogen Bonding: The amino group at the 6-position and the nitrogen atoms in the quinazoline (B50416) ring are potential hydrogen bond donors and acceptors, forming crucial interactions with amino acid residues in the active site.

Hydrophobic Interactions: The tetrahydroquinazoline (B156257) core and any aromatic substituents can engage in hydrophobic interactions with nonpolar residues of the protein.

Pi-Pi Stacking: Aromatic rings in the ligand can stack with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding pocket.

These interactions are fundamental to the stability of the ligand-protein complex and contribute significantly to the binding affinity. The specific interactions for a series of quinazolinone derivatives with their target enzymes have been elucidated through docking, highlighting the importance of various substituents in enhancing binding. nih.gov

Table 1: Illustrative Ligand-Protein Interactions for a Tetrahydroquinazoline Analogue

| Interaction Type | Ligand Moiety Involved | Protein Residue Example |

| Hydrogen Bond | 6-Amino Group | Aspartic Acid |

| Hydrogen Bond | Quinazoline Nitrogen | Serine |

| Hydrophobic Interaction | Tetrahydroquinazoline Ring | Leucine, Valine |

| Pi-Pi Stacking | Aromatic Substituent | Phenylalanine |

Note: This table is illustrative and based on general principles of ligand-protein interactions for this class of compounds.

Assessment of Docking Reliability and Scoring Functions

The reliability of molecular docking simulations is heavily dependent on the accuracy of the scoring function used to rank the potential binding poses. Scoring functions are mathematical models that estimate the binding free energy of a ligand-protein complex. wikipedia.org There are several types of scoring functions, including force-field-based, empirical, and knowledge-based. wikipedia.org

For quinazoline derivatives, various scoring functions have been employed to predict their binding affinities. nih.govresearchgate.net The choice of scoring function can significantly impact the outcome of a virtual screening campaign. Therefore, it is common practice to use multiple scoring functions or a consensus scoring approach to improve the reliability of the predictions. nih.gov

The reliability of a docking protocol is often validated by its ability to reproduce the crystallographically determined binding pose of a known ligand within the active site of a protein (re-docking). A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the experimental pose is generally considered a successful validation. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Activity

QSAR models are developed using a dataset of compounds with known biological activities. nih.gov For quinazoline and tetrahydroquinazoline derivatives, various QSAR models have been developed to predict their activities as anticancer, antimicrobial, and enzyme inhibitors. nih.govrsc.orgmdpi.comnih.gov These models are typically built using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN). civilica.comijprajournal.com

A typical QSAR model for quinazoline derivatives might take the form of a linear equation:

Biological Activity (e.g., log(1/IC50)) = c1D1 + c2D2 + ... + cn*Dn + constant

Where c represents the coefficient for each descriptor D. The statistical quality of a QSAR model is assessed using parameters like the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the Fischer's value (F-value). ijprajournal.com A statistically robust QSAR model can be used to predict the activity of new, unsynthesized compounds. nih.gov

Identification of Key Structural Descriptors for Potency

A crucial aspect of QSAR studies is the identification of molecular descriptors that are significantly correlated with the biological activity. These descriptors quantify various aspects of the molecular structure, such as:

Constitutional descriptors: Molecular weight, number of atoms, etc. nih.gov

Topological descriptors: Describing the connectivity of atoms.

Geometrical descriptors: Related to the 3D shape of the molecule.

Physicochemical descriptors: Such as logP (lipophilicity) and molar refractivity. sdiarticle3.com

Electronic descriptors: Derived from quantum chemical calculations, like HOMO and LUMO energies. sdiarticle3.com

For quinazoline derivatives, QSAR studies have identified several key descriptors that influence their biological activity. For instance, in some models for anticancer activity, descriptors related to the charge distribution and the presence of specific functional groups have been found to be important. nih.gov In a 3D-QSAR study on tetrahydroquinazoline mTOR inhibitors, steric, electrostatic, and hydrophobic fields were identified as crucial for activity. nih.gov

Table 2: Common Molecular Descriptors in QSAR Studies of Quinazoline Analogues

| Descriptor Class | Example Descriptor | Implication for Biological Activity |

| Constitutional | Molecular Weight | Can influence solubility and transport properties. |

| Physicochemical | LogP (Octanol-Water Partition) | Relates to the compound's lipophilicity and membrane permeability. |

| Electronic | HOMO/LUMO Energy Gap | Indicates chemical reactivity and stability. |

| Steric | Molar Refractivity | Relates to the volume and polarizability of the molecule. |

| Topological | Wiener Index | Describes the molecular branching. |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. It is a powerful tool for understanding the intrinsic electronic properties of a molecule, which in turn govern its reactivity and interactions.

For analogues of this compound, DFT calculations can provide valuable information about:

Optimized Molecular Geometry: Determining the most stable 3D conformation of the molecule.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within a molecule and helps to identify regions that are prone to electrophilic or nucleophilic attack.

DFT studies on quinazoline derivatives have been used to calculate these properties and correlate them with their observed biological activities. sdiarticle3.com For example, the calculated Mulliken charges on atoms can help in understanding the sites of interaction with a biological target. mdpi.com

Table 3: Illustrative DFT-Calculated Properties for a Tetrahydroquinazoline Analogue

| Property | Calculated Value (Arbitrary Units) | Significance |

| HOMO Energy | -6.5 eV | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy | -1.2 eV | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability and reactivity. |

| Dipole Moment | 3.5 Debye | Measures the overall polarity of the molecule. |

| Mulliken Charge on N1 | -0.45 e | Indicates a potential site for electrophilic attack or H-bonding. |

Note: The values in this table are for illustrative purposes and would be specific to the exact molecule and level of theory used in the DFT calculation.

Analysis of Frontier Molecular Orbitals (FMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. taylorandfrancis.comwikipedia.org A smaller gap generally suggests higher reactivity. taylorandfrancis.com

A hypothetical representation of FMO analysis for a related quinoline (B57606) derivative is presented in the table below, illustrating the type of data generated in such studies.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Quinoline Derivative 1 | -5.89 | -1.78 | 4.11 |

| Quinoline Derivative 2 | -6.12 | -2.01 | 4.11 |

| Quinoline Derivative 3 | -6.05 | -1.95 | 4.10 |

This table is illustrative and based on data for analogous compounds, not this compound itself.

Mapping of Molecular Electrostatic Potentials (MESP)

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. MESP maps display regions of positive and negative electrostatic potential on the electron density surface. Red-colored regions indicate negative potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. Conversely, blue-colored regions represent positive potential, indicating electron-deficient areas that are prone to nucleophilic attack.

For a novel ambroxol-derived tetrahydroquinazoline, DFT calculations were used to generate an MESP map, revealing the electrophilic and nucleophilic sites. researchgate.net In the case of this compound, the amino group and the sulfur atom of the thiol group are expected to be regions of high negative potential (nucleophilic), while the hydrogen atoms of the amino group and the pyrimidine (B1678525) ring may exhibit positive potential (electrophilic). This information is crucial for understanding intermolecular interactions, such as those with biological receptors.

Estimation of Global Descriptor Parameters

Global descriptor parameters, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity and stability. These include electronegativity (χ), chemical hardness (η), and global softness (S).

Electronegativity (χ) : Represents the tendency of a molecule to attract electrons.

Chemical Hardness (η) : Measures the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Global Softness (S) : The reciprocal of chemical hardness, indicating the molecule's polarizability.

These parameters are calculated using the following equations:

χ = -(EHOMO + ELUMO) / 2

η = (ELUMO - EHOMO) / 2

S = 1 / η

Studies on substituted anilines, which contain a key functional group present in the target molecule, have utilized DFT to calculate these descriptors to understand their reactivity. thaiscience.info For this compound analogues, these parameters would be instrumental in comparing their relative stabilities and reactivities.

Below is a table with hypothetical global descriptor parameters for illustrative purposes.

| Parameter | Value (eV) |

| Electronegativity (χ) | 3.78 |

| Chemical Hardness (η) | 2.05 |

| Global Softness (S) | 0.49 |

This table is illustrative and based on general principles, not specific calculations for this compound.

Virtual Screening Approaches for Ligand Discovery

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov This process often involves molecular docking, which predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

For quinazoline derivatives, virtual screening has been successfully employed to identify potential inhibitors for various biological targets, including epidermal growth factor receptor (EGFR) and Janus kinase 2 (JAK2). nih.gov In a typical virtual screening workflow for discovering ligands related to this compound, a library of its analogues would be docked against a specific protein target. The compounds would then be ranked based on their docking scores, which estimate the binding affinity. The top-ranked compounds are then selected for further experimental validation.

Conformation Analysis and Conformational Landscapes

The biological activity of a molecule is often highly dependent on its three-dimensional shape or conformation. Conformational analysis involves the study of the different spatial arrangements of atoms that a molecule can adopt by rotation about single bonds. The set of all possible conformations and their corresponding energies is known as the conformational landscape.

For molecules with flexible rings, such as the tetrahydropyrazine (B3061110) ring in tetrahydrofolate (structurally related to the tetrahydro part of the quinazoline), NMR spectroscopy has been used to analyze the conformational equilibrium. nih.gov It was found that the tetrahydropyrazine ring exists as a mixture of two half-chair conformations. nih.gov Similarly, for this compound, the saturated cyclohexane (B81311) ring can adopt various conformations, such as chair, boat, and twist-boat. The amino and thiol substituents can exist in either axial or equatorial positions, leading to different stereoisomers with potentially distinct biological activities. Computational methods, such as molecular mechanics and quantum mechanics calculations, can be used to determine the relative energies of these different conformations and to identify the most stable, low-energy conformers.

Medicinal Chemistry and Structure Activity Relationship Sar of Tetrahydroquinazoline Scaffolds

6-Amino-5,6,7,8-tetrahydroquinazoline-2-thiol as a Privileged Scaffold in Drug Discovery

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, thus serving as a versatile template for drug discovery. The quinazoline (B50416) and its reduced form, tetrahydroquinazoline (B156257), are classic examples of such scaffolds. nih.govnih.gov The this compound core combines several key features that contribute to its potential as a privileged scaffold:

Structural Rigidity and Three-Dimensionality: The partially saturated tetrahydro- part of the ring system imparts a defined three-dimensional conformation, which can be crucial for precise interactions with the binding sites of biological targets.

Hydrogen Bonding Capabilities: The presence of the 6-amino group and the 2-thiol (or its tautomeric thione form) provides multiple sites for hydrogen bond donor and acceptor interactions, which are fundamental for molecular recognition.

Multiple Points for Diversification: The scaffold offers several positions (the amino group, the thiol group, and various positions on the ring system) where substituents can be introduced to modulate potency, selectivity, and pharmacokinetic properties.

The combination of these features makes the this compound scaffold a promising starting point for the design of libraries of compounds to screen against a wide range of biological targets.

Rational Design of Derivatives Based on SAR Insights

The rational design of new derivatives of a lead compound is guided by an understanding of its structure-activity relationship (SAR). For the this compound scaffold, SAR studies, often drawing from the broader quinazoline literature, focus on how modifications at different positions of the molecule affect its biological activity.

Systematic modifications of the this compound scaffold can lead to significant changes in biological activity and selectivity. Key positions for modification and their potential impact are outlined below:

The 2-Thiol Group: The 2-thiol group is a critical feature. It can be S-alkylated to introduce a variety of substituents. Structure-activity relationship studies on related quinazolinone derivatives have shown that the presence of a thiol or methyl group at the 2-position can be essential for antimicrobial activities. nih.gov In some cases, replacement of a thiol ether with other linkers like N-methyl or sulfone resulted in a considerable loss of potency, highlighting the importance of the sulfur atom. acs.org

The 6-Amino Group: The amino group at the 6-position offers a handle for introducing a wide range of substituents through acylation, alkylation, or sulfonylation. The nature of the substituent on the amino group can profoundly influence the compound's interaction with its target. For instance, in a series of 6-substituted-4-aminoquinazoline derivatives, the substituents at the 6-position were found to be crucial for anti-tumor activity. mdpi.com

The Quinazoline Ring System: Modifications to the aromatic part of the quinazoline ring, such as the introduction of halogen atoms at positions 6 and 8, have been shown to significantly improve the antibacterial activity of quinazolinone derivatives. nih.gov

The following table summarizes the general impact of substituent modifications on the biological activity of quinazoline-based compounds, which can be extrapolated to the this compound scaffold.

| Position of Modification | Type of Modification | Potential Impact on Biological Activity |

| 2-Thiol | S-alkylation, oxidation | Modulation of potency and selectivity; potential for covalent interactions. |

| 6-Amino | Acylation, alkylation, sulfonylation | Alteration of binding affinity and pharmacokinetic properties. |

| Aromatic Ring | Halogenation, methoxylation | Enhancement of potency and modulation of metabolic stability. |

To explore novel chemical space and improve drug-like properties, medicinal chemists often introduce spirocyclic systems and chiral centers into privileged scaffolds.

Spirocyclic Scaffolds: The incorporation of a spirocyclic moiety can introduce conformational rigidity and novel three-dimensional arrangements of functional groups. This can lead to enhanced binding affinity and selectivity for a specific biological target. The synthesis of spiro-tetrahydroquinoline derivatives has been reported to yield compounds with interesting pharmacological effects.

Chiral Centers: The 6-amino group in this compound is attached to a stereocenter. The synthesis and biological evaluation of individual enantiomers of chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives have demonstrated that the stereochemistry can have a significant impact on their biological activity. mdpi.com This highlights the importance of stereoselective synthesis and testing to identify the more active enantiomer and potentially reduce off-target effects.

Strategies for Scaffold Hopping and Bioisosteric Replacement

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to identify novel chemotypes with improved properties.

Scaffold Hopping: This strategy involves replacing the core scaffold of a known active compound with a structurally different but functionally equivalent scaffold. For the this compound scaffold, one might explore replacing the tetrahydroquinazoline core with other bicyclic systems that can present the key pharmacophoric features (the 6-amino and 2-thiol groups) in a similar spatial arrangement.

Bioisosteric Replacement: Bioisosteric replacement involves substituting an atom or a group of atoms in a molecule with another atom or group that has similar physical or chemical properties, leading to a compound with similar biological activity. For the 2-thiol group, a common bioisosteric replacement is a hydroxyl group or a sulfonamide. The amino group at the 6-position could potentially be replaced by a hydroxyl or a methylamino group to probe the importance of the hydrogen bonding interactions at this position.

Design of Dual-Targeting Agents

The development of dual-targeting agents, which can modulate two different biological targets simultaneously, is an emerging paradigm in drug discovery, particularly for complex diseases like cancer. The quinazoline scaffold has been successfully employed in the design of dual inhibitors, for example, dual EGFR/HER2 inhibitors. mdpi.com The this compound scaffold, with its multiple points for diversification, is well-suited for the design of dual-targeting agents. By carefully selecting and positioning different pharmacophoric groups on the scaffold, it is possible to design molecules that can interact with two distinct targets, potentially leading to synergistic therapeutic effects and a reduced likelihood of drug resistance. For instance, one part of the molecule could be optimized for interaction with a kinase, while another part is designed to bind to a different enzyme or receptor involved in the same disease pathway.

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy would be utilized to identify the number and types of protons in the 6-Amino-5,6,7,8-tetrahydroquinazoline-2-thiol molecule. The spectrum would be expected to show distinct signals for the protons of the amino group, the protons on the tetrahydroquinazoline (B156257) ring system, and the thiol proton. The chemical shifts (δ) of these signals would indicate their electronic environment, while the splitting patterns (multiplicity) would reveal the number of neighboring protons, thus helping to establish the connectivity of the carbon skeleton. Integration of the peak areas would correspond to the relative number of protons for each signal.

¹³C NMR Spectroscopy provides information about the carbon framework of the molecule. A ¹³C NMR spectrum of this compound would display a unique signal for each chemically non-equivalent carbon atom. The chemical shifts of these signals would help to distinguish between aromatic, aliphatic, and carbons bonded to heteroatoms (nitrogen and sulfur). Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) could be used to differentiate between CH, CH₂, and CH₃ groups.

Due to the absence of published experimental data, a data table for the NMR characterization of this compound cannot be provided at this time.

Mass Spectrometry (MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is invaluable for determining the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

Standard Mass Spectrometry (MS) would be employed to determine the molecular weight of this compound. The molecular ion peak (M⁺) in the mass spectrum would correspond to the molecular weight of the compound, which is 181.26 g/mol based on its molecular formula of C₈H₁₁N₃S. scbt.com The fragmentation pattern observed in the mass spectrum would offer clues about the different structural components of the molecule.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecule. An HRMS analysis of this compound would confirm its molecular formula by matching the experimentally measured exact mass to the calculated theoretical mass.

As with NMR data, specific experimental mass spectrometry data for this compound is not available in the reviewed literature, and thus a data table cannot be presented.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. It works on the principle that chemical bonds absorb infrared radiation at specific frequencies, which correspond to the vibrational frequencies of those bonds.

An IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups present in the molecule. These would include:

N-H stretching vibrations from the amino group, typically appearing as one or two bands in the region of 3300-3500 cm⁻¹.

C-H stretching vibrations from the aliphatic and aromatic-like parts of the molecule, usually observed between 2850-3100 cm⁻¹.

S-H stretching vibration from the thiol group, which is typically a weak band around 2550-2600 cm⁻¹.

C=N stretching vibration from the quinazoline (B50416) ring system, expected in the 1600-1680 cm⁻¹ region.

N-H bending vibrations from the amino group, typically in the 1550-1650 cm⁻¹ region.

C-N stretching vibrations , which would appear in the fingerprint region of the spectrum.

Without experimental data, a table of specific IR absorption peaks cannot be compiled.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This data is crucial for confirming the empirical and molecular formula of a newly synthesized substance.

For this compound, with a molecular formula of C₈H₁₁N₃S, the theoretical elemental composition would be calculated and compared with the experimental values obtained from a CHNS analyzer. A close correlation between the theoretical and experimental values (typically within ±0.4%) would provide strong evidence for the purity and elemental composition of the compound.

The theoretical elemental composition is as follows:

Carbon (C): 52.99%

Hydrogen (H): 6.12%

Nitrogen (N): 23.18%

Sulfur (S): 17.70%

As no experimental elemental analysis data has been published, a comparative data table is not available.

High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful chromatographic technique used to separate, identify, and quantify each component in a mixture. It is widely used to assess the purity of chemical compounds.

To determine the purity of a sample of this compound, a suitable reversed-phase HPLC method would be developed. This would involve selecting an appropriate stationary phase (e.g., a C18 column), a mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol), and a detector (such as a UV detector set to a wavelength where the compound absorbs strongly). A pure sample would ideally show a single major peak in the chromatogram. The percentage purity can be calculated from the area of the main peak relative to the total area of all peaks.

Furthermore, the 6-amino position in the molecule is a stereocenter, meaning that this compound can exist as a pair of enantiomers. Chiral HPLC would be necessary to separate and quantify these enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. The development of a chiral HPLC method would involve screening different types of chiral columns and mobile phases to achieve baseline separation of the two enantiomeric peaks. This analysis is crucial for applications where the stereochemistry of the molecule is important.

Specific HPLC methods for the purity and chiral analysis of this compound have not been detailed in the available literature, precluding the presentation of a data table with chromatographic conditions.

Emerging Applications and Future Research Trajectories

Application as Ligands in Organometallic Complexes

The rich heteroatomic nature of 6-Amino-5,6,7,8-tetrahydroquinazoline-2-thiol makes it a promising candidate for use as a ligand in organometallic chemistry. theses.frmdpi.comresearchgate.net The nitrogen and sulfur atoms can act as donor sites, allowing the molecule to coordinate with a variety of transition metals. mdpi.com

The presence of a chiral center at the 6-position of the tetrahydroquinazoline (B156257) ring in this compound suggests its potential as a chiral ligand for asymmetric catalysis. mdpi.comlibretexts.org Enantiomerically pure forms of this compound could be synthesized and employed to create chiral metal complexes. These complexes could, in turn, be utilized to catalyze stereoselective reactions, such as the asymmetric reduction of ketones and imines, or asymmetric carbon-boron (C-B) bond formation. researchgate.netnih.govmdpi.com The development of new chiral ligands is a continuous effort in organic chemistry to achieve high enantioselectivity in various transformations. nih.gov The combination of a stereogenic center with multiple coordination sites within the tetrahydroquinazoline scaffold offers a unique steric and electronic environment that could induce high levels of asymmetry in catalytic processes. researchgate.net

Future research in this area would involve the synthesis of enantiopure this compound and its coordination to various transition metals like rhodium, iridium, palladium, and copper. The catalytic activity and enantioselectivity of these novel complexes would then be evaluated in a range of asymmetric transformations.

Beyond asymmetric catalysis, this compound can also serve as a ligand in general transition metal catalysis. nih.govnih.gov The sulfur and nitrogen atoms can form stable complexes with various metals, potentially influencing the reactivity and selectivity of catalytic reactions. mdpi.comdatapdf.com For instance, quinazoline (B50416) derivatives have been explored in transition metal-catalyzed C-H functionalization reactions. rsc.orgresearchgate.net The thiol group offers a soft donor site that can interact favorably with late transition metals, while the nitrogen atoms provide harder donor sites. This combination could lead to unique catalytic properties in cross-coupling reactions, hydrogenations, and other important organic transformations. rsc.org

Further investigations would focus on the synthesis and characterization of various metal complexes of this compound and screening their catalytic performance in a broad array of chemical reactions.

Potential in Materials Science and Chemical Sensing (Theoretical Exploration)

The quinazoline core is known to be a component of fluorescent molecules, suggesting that this compound and its derivatives could have applications in materials science and chemical sensing. beilstein-journals.org

Theoretical explorations, such as those employing Density Functional Theory (DFT), could provide insights into the photophysical and electronic properties of this compound and its potential derivatives. nih.govtandfonline.comresearchgate.net The presence of the thiol group, which can interact with heavy metal ions, and the amino group, which can be functionalized, opens up possibilities for designing selective chemosensors. tandfonline.com For example, quinazolinone-based fluorescent sensors have been developed for the detection of various metal ions like Fe(III). tandfonline.com The interaction of an analyte with the ligand could lead to a change in its fluorescence or color, forming the basis for a sensing mechanism. urfu.rumdpi.com

Future work could involve computational modeling to predict the absorption and emission spectra of the compound and its metal complexes. This would be followed by the synthesis of the designed sensors and experimental validation of their sensing capabilities towards various analytes, including metal ions and small molecules. nih.govsemanticscholar.org

Development of Chemical Probes for Biological Systems

Chemical probes are essential tools for studying biological systems. The quinazoline scaffold is present in many biologically active molecules, and its derivatives have been developed as fluorescent probes for biological targets such as α1-adrenergic receptors. nih.gov this compound could serve as a starting point for the development of novel chemical probes.

By attaching a fluorophore or another reporter group to the amino or thiol functionality, it may be possible to create probes that can be used to visualize and study specific biological processes or targets. For instance, a fluorescently labeled derivative could be used in cellular imaging to track the localization of a particular protein or to monitor changes in the cellular environment.

The design and synthesis of such probes would be a key research direction. This would involve the strategic modification of the this compound core to incorporate the desired reporting and targeting moieties, followed by extensive biological evaluation of the resulting probes.

Computational Design of Next-Generation Analogues